molecular formula C10H9NO4 B13205480 4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid

4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid

Cat. No.: B13205480
M. Wt: 207.18 g/mol
InChI Key: PTIREQFLMKKVMU-UHFFFAOYSA-N
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Description

4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions . For instance, the reaction of phenylhydrazine hydrochloride with cyclohexanone in the presence of methanesulfonic acid under reflux conditions in methanol can yield the desired indole derivative .

Industrial Production Methods

Industrial production of indole derivatives, including this compound, often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as crystallization and chromatography, are common in industrial settings to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinonoid derivatives, while substitution reactions can produce a variety of substituted indole derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid is unique due to the presence of both hydroxyl and methoxy groups on the indole ring, which can significantly influence its chemical reactivity and biological activity. This combination of functional groups makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C10H9NO4

Molecular Weight

207.18 g/mol

IUPAC Name

4-hydroxy-5-methoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C10H9NO4/c1-15-8-3-2-6-5(9(8)12)4-7(11-6)10(13)14/h2-4,11-12H,1H3,(H,13,14)

InChI Key

PTIREQFLMKKVMU-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)NC(=C2)C(=O)O)O

Origin of Product

United States

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